molecular formula C26H16N4Na2O9S2 B12776692 Disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate CAS No. 3258-74-0

Disodium 6-hydroxy-5-((2-hydroxy-3-((2-hydroxynaphthyl)azo)-5-sulphonatophenyl)azo)naphthalene-2-sulphonate

Cat. No.: B12776692
CAS No.: 3258-74-0
M. Wt: 638.5 g/mol
InChI Key: VXQDQJNUUKARQY-UHFFFAOYSA-L
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Description

EINECS 221-858-4, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is known for its explosive properties. This compound has significant historical and industrial importance, particularly in the field of explosives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-trinitrotoluene is synthesized through a nitration process involving toluene. The nitration process typically involves three steps:

    Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.

    Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.

    Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.

The reaction conditions involve maintaining specific temperatures and using concentrated acids to ensure the complete nitration of toluene.

Industrial Production Methods

Industrial production of 2,4,6-trinitrotoluene follows the same nitration process but on a larger scale. The process is carried out in specialized reactors designed to handle the exothermic nature of the reactions and the corrosive nature of the acids used. Safety measures are critical due to the explosive nature of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trinitrotoluene undergoes various chemical reactions, including:

    Reduction: It can be reduced to form different amines.

    Oxidation: It can be oxidized to form various oxidation products.

    Substitution: It can undergo substitution reactions where the nitro groups can be replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

    Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid are used.

    Substitution: Various reagents can be used depending on the desired substitution product.

Major Products

    Reduction: Amines such as 2,4,6-triaminotoluene.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Products with different functional groups replacing the nitro groups.

Scientific Research Applications

2,4,6-trinitrotoluene has been extensively studied for its applications in various fields:

    Chemistry: Used as a standard explosive for studying explosive reactions and kinetics.

    Biology: Studied for its toxicological effects on living organisms.

    Medicine: Research on its potential effects and mechanisms of toxicity.

    Industry: Widely used in the production of explosives for military and industrial applications.

Mechanism of Action

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in an explosion. The molecular targets and pathways involved in its toxicity are related to its ability to generate reactive oxygen species and cause oxidative stress in biological systems.

Comparison with Similar Compounds

2,4,6-trinitrotoluene can be compared with other nitroaromatic compounds such as:

  • 2,4-dinitrotoluene
  • 2,6-dinitrotoluene
  • 1,3,5-trinitrobenzene

Uniqueness

2,4,6-trinitrotoluene is unique due to its specific arrangement of nitro groups, which gives it distinct explosive properties compared to other nitroaromatic compounds. Its stability and ease of handling also make it a preferred choice in the explosives industry.

Properties

CAS No.

3258-74-0

Molecular Formula

C26H16N4Na2O9S2

Molecular Weight

638.5 g/mol

IUPAC Name

disodium;6-hydroxy-5-[[2-hydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-sulfonatophenyl]diazenyl]naphthalene-2-sulfonate

InChI

InChI=1S/C26H18N4O9S2.2Na/c31-22-9-5-14-3-1-2-4-18(14)24(22)29-27-20-12-17(41(37,38)39)13-21(26(20)33)28-30-25-19-8-7-16(40(34,35)36)11-15(19)6-10-23(25)32;;/h1-13,31-33H,(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2

InChI Key

VXQDQJNUUKARQY-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3)S(=O)(=O)[O-])N=NC4=C(C=CC5=C4C=CC(=C5)S(=O)(=O)[O-])O)O)O.[Na+].[Na+]

Origin of Product

United States

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